(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
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Overview
Description
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring, a methoxy group, and a phenylsulfonyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: The synthesis begins with the formation of the benzo[d]thiazole ring through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and a carbonyl compound.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzo[d]thiazole ring using a methylating agent like methyl iodide.
Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction between the benzo[d]thiazole derivative and an appropriate aldehyde or ketone.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using a reagent such as phenylsulfonyl chloride.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a suitable amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: A quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is unique due to its specific chemical structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20-15-9-8-13(24-2)12-16(15)25-18(20)19-17(21)10-11-26(22,23)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGXDZJLTXLJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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